molecular formula C17H27NO5 B5137071 N,N-diethyl-2-(2,3,6-trimethylphenoxy)ethanamine;oxalic acid

N,N-diethyl-2-(2,3,6-trimethylphenoxy)ethanamine;oxalic acid

Cat. No.: B5137071
M. Wt: 325.4 g/mol
InChI Key: QGZJQZCWJGTVPY-UHFFFAOYSA-N
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Description

N,N-diethyl-2-(2,3,6-trimethylphenoxy)ethanamine; oxalic acid: is a chemical compound with the molecular formula C15H25NO It is known for its unique structure, which includes a phenoxy group substituted with trimethyl groups and an ethanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-diethyl-2-(2,3,6-trimethylphenoxy)ethanamine typically involves the reaction of 2,3,6-trimethylphenol with diethylamine in the presence of a suitable catalyst. The reaction conditions often include:

    Solvent: Common solvents such as ethanol or methanol.

    Catalyst: Acidic catalysts like hydrochloric acid or sulfuric acid.

    Temperature: The reaction is usually carried out at elevated temperatures, around 60-80°C.

    Time: The reaction time can vary but generally ranges from several hours to overnight.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is common to optimize the production process.

Chemical Reactions Analysis

Types of Reactions: N,N-diethyl-2-(2,3,6-trimethylphenoxy)ethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The phenoxy group can undergo substitution reactions with halogens or other electrophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of halogenated or other substituted derivatives.

Scientific Research Applications

Chemistry: In chemistry, N,N-diethyl-2-(2,3,6-trimethylphenoxy)ethanamine is used as a building block for the synthesis of more complex molecules

Biology: The compound has been studied for its potential biological activity. It can interact with biological membranes and proteins, making it a candidate for drug development and biochemical research.

Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic effects. Research is ongoing to determine its efficacy in treating certain medical conditions.

Industry: In the industrial sector, the compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N,N-diethyl-2-(2,3,6-trimethylphenoxy)ethanamine involves its interaction with molecular targets such as enzymes and receptors. The phenoxy group can bind to specific sites on proteins, altering their activity. The ethanamine moiety can interact with cellular membranes, affecting membrane fluidity and permeability. These interactions can lead to various biochemical effects, depending on the specific target and context.

Comparison with Similar Compounds

  • N-methyl-2-(2,3,6-trimethylphenoxy)ethanamine
  • N,N-diethyl-2-(2,3,5-trimethylphenoxy)ethanamine
  • N,N-diethyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanamine

Comparison: N,N-diethyl-2-(2,3,6-trimethylphenoxy)ethanamine is unique due to the specific positioning of the trimethyl groups on the phenoxy ring. This structural feature can influence its reactivity and interaction with biological targets. Compared to its analogs, this compound may exhibit different chemical and biological properties, making it a valuable subject for further research.

Properties

IUPAC Name

N,N-diethyl-2-(2,3,6-trimethylphenoxy)ethanamine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO.C2H2O4/c1-6-16(7-2)10-11-17-15-13(4)9-8-12(3)14(15)5;3-1(4)2(5)6/h8-9H,6-7,10-11H2,1-5H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGZJQZCWJGTVPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCOC1=C(C=CC(=C1C)C)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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